N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a 4-ethylphenyl substituent at the carboxamide position and a methyl group at the 7-position of the pyrido-pyrimidine core.
Properties
IUPAC Name |
N-(4-ethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-13-5-7-14(8-6-13)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQWLASTDRBLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized with a suitable reagent to yield the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives with enhanced or altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Note: Data for the target compound are inferred from structural analogs.
Key Observations:
- Lipophilicity : The 4-ethylphenyl group in the target compound likely enhances membrane permeability compared to chloro-substituted analogs (e.g., BK11988), which have higher molecular weights and polar Cl atoms .
- Core Modifications : highlights that 2-hydroxy and 9-methyl substitutions in the pyrido-pyrimidine core can influence hydrogen bonding and steric effects, though the target compound lacks these groups .
Analgesic Activity:
- Benzylamide Derivatives : In , N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibited uniform analgesic activity in the "acetic acid writhing" model, regardless of benzyl substituents. This suggests the pyrido-pyrimidine core is critical for activity, with substituents modulating secondary properties (e.g., duration, bioavailability) .
- Chloro-Substituted Analogs: No direct analgesic data are provided for BK11988 or compounds.
Bioisosteric Considerations:
- proposes that the pyrido-pyrimidine nucleus serves as a bioisostere for 4-hydroxyquinolin-2-one, retaining biological activity despite structural differences. This supports the hypothesis that the target compound’s core may mimic other heterocycles in receptor binding .
Biological Activity
N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular characteristics are essential for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 342.36 g/mol |
| LogP | 4.9492 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 58.077 Ų |
Pyridopyrimidines, including this compound, are known to exert their effects by mimicking nucleotide structures. This allows them to interact with DNA and RNA, influencing various biochemical pathways. The specific mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell cycle regulation and proliferation. For instance, it may target cyclin-dependent kinases (CDKs), which are crucial for cell division.
- Antioxidant Activity : Pyrimidine derivatives have demonstrated antioxidant properties, potentially reducing oxidative stress in cells and contributing to their cytotoxic effects against cancer cells.
- Antiviral Effects : Some studies indicate that compounds with pyridopyrimidine structures can inhibit viral replication by interfering with the host's cellular machinery.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 45 to 97 nM . This indicates a potent ability to inhibit cancer cell growth.
Case Studies
- Study on CDK Inhibition :
- Antioxidant Properties :
Summary of Findings
The biological activity of this compound suggests a promising profile for therapeutic applications, particularly in oncology. Its ability to inhibit key kinases involved in cell cycle regulation and its antioxidant properties make it a candidate for further development in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
